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molecular formula C12H10N4O3S B8373298 beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

Cat. No. B8373298
M. Wt: 290.30 g/mol
InChI Key: UHJWEWLDCNUFAP-UHFFFAOYSA-N
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Patent
US04219475

Procedure details

A mixture of 21.4 g (0.186 m) of 2-amino-5-methyl-1,3,4-thiadiazole and 380 ml of acetic anhydride was refluxed 1 hr., after which 28.0 g (0.186 m) of p-nitrobenzaldehyde was added and the reaction mixture was refluxed for an additional 16 hrs. After cooling, the solid product was collected on a Buchner funnel, washed in acetone, and air-dried to yield 26.6 g (0.092 m, 49.4%) of the acetamide as a light yellow powder. Purification by washing in hot acetone/dimethylformamide (50/50) yielded small yellow crystals, MP. 341.5°-342.5° C. (dec).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Yield
49.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[N+:8]([C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1)([O-:10])=[O:9].[C:19](OC(=O)C)(=[O:21])[CH3:20]>>[C:19]([NH:1][C:2]1[S:3][C:4]([CH:7]=[CH:15][C:14]2[CH:17]=[CH:18][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][CH:13]=2)=[N:5][N:6]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
NC=1SC(=NN1)C
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for an additional 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid product was collected on a Buchner funnel
WASH
Type
WASH
Details
washed in acetone
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NN=C(S1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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